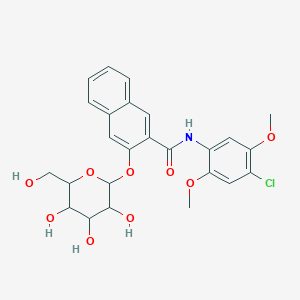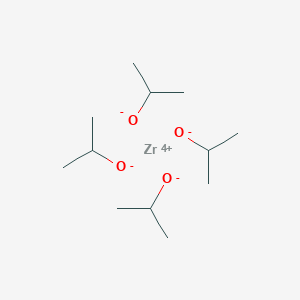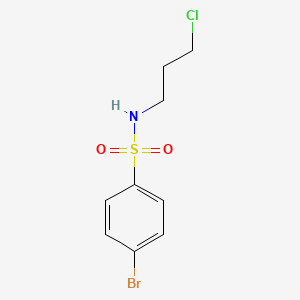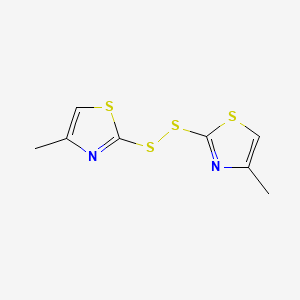
2-(beta-D-Galactosidoxy)naphthol AS-LC
Descripción general
Descripción
2-(beta-D-Galactosidoxy)naphthol AS-LC, or 2-GDN-AS-LC, is a small molecule with a variety of applications in scientific research. It is a synthetic molecule that is composed of two structural components: a beta-D-galactosidoxy group and a naphthol group. 2-GDN-AS-LC has been used in a number of areas of research, including biochemical and physiological studies, drug discovery, and lab experiments. In
Aplicaciones Científicas De Investigación
Organic Synthesis and Material Science
- Chiral Organogel Formation : Research by Ghosh et al. (2006) explored sugar-derived chiral pyrano[2,3-b]naphtho[1,2-e]pyrans, closely related to the structural family of "2-(beta-D-Galactosidoxy)naphthol AS-LC". They found that the galactose-derived product acts as a low molecular mass organogelator (LMOG), forming a rare type of micro tubular gel assembly in n-hexane. This study showcases the potential of such compounds in creating chiral materials with specific structural properties (Ghosh, Chakraborty, Maiti, & Puranik, 2006).
Environmental Chemistry
- Adsorption Mechanisms : Zheng et al. (2018) investigated the adsorption mechanisms of pollutants like Pb(II) and 1-naphthol by β-cyclodextrin modified graphene oxide nanosheets, which share functional similarities with "2-(beta-D-Galactosidoxy)naphthol AS-LC". Their findings highlight the compound's relevance in environmental remediation, particularly in water treatment, by demonstrating the effective removal of inorganic and organic pollutants through complexation and adsorption processes (Zheng, Gao, Zhu, Wang, Wakeel, Wahid, Alharbi, & Chen, 2018).
Catalysis and Reaction Mechanisms
- Aminative Dearomatization : Yi, Tu, and You (2018) achieved a direct aminative dearomatization of 2-naphthols, a process potentially applicable to "2-(beta-D-Galactosidoxy)naphthol AS-LC". This method involves the use of rhodium catalysis to afford unprotected α-amino-β-naphthalenones under mild conditions. The versatility in catalysis and potential for synthesis of complex organic molecules underscore the importance of these compounds in organic synthesis (Yi, Tu, & You, 2018).
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClNO9/c1-33-18-10-16(19(34-2)9-15(18)26)27-24(32)14-7-12-5-3-4-6-13(12)8-17(14)35-25-23(31)22(30)21(29)20(11-28)36-25/h3-10,20-23,25,28-31H,11H2,1-2H3,(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPWFVGXQNDAFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399127 | |
| Record name | 2-(beta-D-Galactosidoxy)naphthol AS-LC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(beta-D-Galactosidoxy)naphthol AS-LC | |
CAS RN |
94123-05-4 | |
| Record name | 2-(beta-D-Galactosidoxy)naphthol AS-LC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(2-Cyanoethyl)thio]phthalimide](/img/structure/B1587495.png)






![1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B1587503.png)

